molecular formula C25H23N3 B14385275 2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline CAS No. 88048-56-0

2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline

Cat. No.: B14385275
CAS No.: 88048-56-0
M. Wt: 365.5 g/mol
InChI Key: YMKARZPYVYTWAZ-UHFFFAOYSA-N
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Description

2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline is a complex organic compound featuring an indole core structure. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly interesting due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole core . Subsequent steps may involve alkylation and amination reactions to introduce the ethyl and N-methyl groups .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may yield indoline derivatives .

Scientific Research Applications

2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline is unique due to its specific substitution pattern and potential biological activities. Its dual indole structure and N-methyl group confer distinct chemical and biological properties compared to other indole derivatives .

Properties

CAS No.

88048-56-0

Molecular Formula

C25H23N3

Molecular Weight

365.5 g/mol

IUPAC Name

2-[2,2-bis(1H-indol-3-yl)ethyl]-N-methylaniline

InChI

InChI=1S/C25H23N3/c1-26-23-11-5-2-8-17(23)14-20(21-15-27-24-12-6-3-9-18(21)24)22-16-28-25-13-7-4-10-19(22)25/h2-13,15-16,20,26-28H,14H2,1H3

InChI Key

YMKARZPYVYTWAZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1CC(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54

Origin of Product

United States

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